molecular formula C16H19N3O3 B2585805 N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide CAS No. 2197521-85-8

N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide

Cat. No.: B2585805
CAS No.: 2197521-85-8
M. Wt: 301.346
InChI Key: MQYJTPXLIHDTRN-CQSZACIVSA-N
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Description

N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide is a synthetic organic compound with the molecular formula C16H19N3O3 This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Amidation: The final step involves the coupling of the acetylated pyrrolidine with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrrolidines.

Scientific Research Applications

N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide
  • N-[(3R)-1-acetylpyrrolidin-3-yl]prop-2-enamide

Uniqueness

N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enamido)benzamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a pyrrolidine ring and a benzamide moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3R)-1-acetylpyrrolidin-3-yl]-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-15(21)17-13-6-4-12(5-7-13)16(22)18-14-8-9-19(10-14)11(2)20/h3-7,14H,1,8-10H2,2H3,(H,17,21)(H,18,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYJTPXLIHDTRN-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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